Spanning the Native gp160 Cleavage Site: Furin Processing Efficiency Compared to Truncated Analogs
The peptide CGKIEPLGVAPTKAKRRVVQREKR (gp160 residues 486–508) encompasses the native furin cleavage site R508-E-K-R511. A closely related 23-residue peptide (h-REKR, spanning Arg508–Gly516 with an engineered N-terminal helix) is cleaved by furin with high efficiency, comparable to the full native p498 peptide (residues 498–516) which contains the complete cleavage loop [1]. This establishes that peptides containing the full cleavage-site sequence, including the upstream Lys500-Ala-Lys-Arg503 cryptic site, retain native-like substrate properties. In contrast, gp120 peptides from the V3 loop (residues 306–320) or β20 CD4-binding region (residues 421–438) lack the cleavage motif entirely and are not furin substrates, fundamentally limiting their utility in maturation or processing studies [2].
| Evidence Dimension | Furin cleavage competence (retention of native processing site) |
|---|---|
| Target Compound Data | Peptide CGKIEPLGVAPTKAKRRVVQREKR contains both the primary furin site (R508-E-K-R511) and the cryptic site (K500-A-K-R503); structurally related peptide h-REKR is cleaved by furin with efficiency comparable to native p498 [1] |
| Comparator Or Baseline | gp120 Fragment (306–320, V3 loop): no furin cleavage site present; gp120 Fragment (421–438, β20/CD4bs): no furin cleavage site present [2] |
| Quantified Difference | Qualitative: target peptide retains furin substrate competence; comparator peptides lack cleavage-site sequence entirely |
| Conditions | In vitro furin digestion assay; solution structural analysis by NMR and CD spectroscopy in TFE/water mixtures [1] |
Why This Matters
For researchers studying HIV-1 gp160 maturation or screening furin inhibitors, only peptides containing the native cleavage site are functionally relevant—V3 or CD4bs peptides cannot substitute.
- [1] Oliva R, Falcigno L, D'Auria G, et al. Structural investigation of the HIV-1 envelope glycoprotein gp160 cleavage site, 2: Relevance of an N-terminal helix. ChemBioChem. 2003;4(8):727-733. doi:10.1002/cbic.200200541 View Source
- [2] Ivanoff LA, Petteway SR. Human immunodeficiency virus antigen. US Patent 4,861,707. August 29, 1989. (Establishes that antigenic segments from gp120 C-terminus and gp41 N-terminus are structurally distinct from internal gp120 regions.) View Source
